molecular formula C10H8N2S B2933043 Quinoline-3-carbothioamide CAS No. 1195587-35-9

Quinoline-3-carbothioamide

Cat. No.: B2933043
CAS No.: 1195587-35-9
M. Wt: 188.25
InChI Key: IDAXSPIOGDQKHO-UHFFFAOYSA-N
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Description

Quinoline-3-carbothioamide (CAS 1195587-35-9) is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the privileged quinoline family, structures renowned for their broad spectrum of bioactivity. Scientific studies highlight its role as a novel immunomodulating agent. Research indicates that related quinoline-3-carbothioamides demonstrate potent antinephritic activity and have proven highly effective in established preclinical models of chronic graft-versus-host disease and autoimmune nephritis . The mechanism of action for this class is associated with strong inhibition of T-cell independent antibody production, showcasing its potential for investigating immune-mediated pathologies . Furthermore, the quinoline core is a foundational template in oncology research. While this specific derivative shows immunomodulatory promise, closely related quinoline-3-carboxamide analogues have been synthesized and characterized as potent inhibitors of key targets like the ATM kinase, a critical mediator of the DNA Damage Response (DDR) pathway . Such inhibitors are valuable tools for radiosensitizing cancer cells and overcoming therapeutic resistance . The structural versatility of the quinoline motif also extends to other anticancer mechanisms, including topoisomerase and protein kinase inhibition , making this compound a versatile precursor for developing novel small-molecule therapeutics. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

quinoline-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAXSPIOGDQKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-3-carbothioamide can be achieved through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with thioamide reagents under appropriate conditions. For example, the amidation reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides has been reported to efficiently produce this compound derivatives . This reaction typically occurs under mild conditions and yields high purity products.

Industrial Production Methods

Industrial production of quinoline derivatives often involves green and sustainable synthetic approaches. These methods include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly catalysts. Microwave-assisted synthesis and ultraviolet irradiation-promoted synthesis are also employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-3-sulfoxide or quinoline-3-sulfone, while reduction can produce quinoline-3-amine .

Scientific Research Applications

Quinoline-3-carbothioamides and their related compounds have been investigated for their antinephritic and immunomodulating activities . Research has shown that they can be created through four synthetic routes and have been assessed for their ability to modulate the immune system and treat kidney inflammation .

Scientific Research Applications

  • Immunomodulation: Quinoline-3-carbothioamides have demonstrated immunomodulatory activity in studies . In vitro tests have shown that some quinoline-3-carboxamide derivatives have immunomodulatory profiles similar to or more potent than those of linomide and FR137316, which affected spleen lymphocyte proliferation and TNF-alpha production by macrophages .
  • Treatment of Nephritis: These compounds have been evaluated for their antinephritic properties . One compound strongly inhibited T-cell independent antibody production in mice and was effective in nephritis models, including chronic graft-versus-host disease and autoimmune MRL/l mice .
  • Autoimmune and Inflammatory Diseases: Quinoline-3-carboxamide derivatives are being explored as potential treatments for autoimmune and inflammatory diseases in humans, including multiple sclerosis and systemic lupus erythematosus (SLE) .
  • Atherosclerosis: Quinoline-3-carboxamide ABR-215757 has been shown to reduce atherosclerotic lesion size and improve plaque remodeling features in S100A12/ApoE-null mice, with reduced inflammation, smaller necrotic cores, less calcification, and a lesser degree of elastic fiber degradation .
  • Liver Inflammation and Fibrosis: Quinoline-3-carboxamides have shown promise in treating liver inflammation and fibrosis. Paquinimod, a quinoline-3-carboxamide, significantly reduced inflammation and resulted in the regression of fibrosis in a mouse model for chronic liver inflammation and liver fibrosis .
  • Psoriasis Treatment: Quinoline-3-carboxamide compounds have been used to treat psoriasis . Roquinimex, a quinoline-3-carboxamide, has been shown to be effective in treating severe psoriasis in some patients .

Quinoline derivatives as anticancer agents

  • A study describes the design and synthesis of a series of new quinolone-3-carboxamide derivatives combined with a bi-aryl urea side chain for better binding inside the active site. For targeting the ATP binding site, the quinolone ring system featuring different substituents at position 6 was used, then a 3-amide function was used as a linker to connect the bi-aryl urea moiety .
  • New quinoline derivatives 10a-p as antiproliferative agents targeting cancer through inhibition of VEGFR-2 .

Case Studies

  • In one case, a patient with psoriasis affecting various parts of the body experienced complete recovery after six months of treatment with roquinimex. However, the psoriasis reappeared six months after treatment withdrawal .
  • Another patient's psoriasis improved during treatment with roquinimex, leading to complete recovery after seventeen months .

Data Table

CompoundActivityModel
Quinoline-3-carbothioamidesAntinephritic and immunomodulating activitiesChronic graft-versus-host disease and autoimmune MRL/l mice
ABR-215757Reduced atherosclerotic lesion size, improved plaque remodeling, reduced inflammation, smaller necrotic cores, less calcification, and a lesser degree of elastic fiber degradationS100A12/ApoE-null mice
PaquinimodReduced inflammation and resulted in the regression of fibrosisNOD-Inflammation Fibrosis (N-IF) mouse model for chronic liver inflammation and liver fibrosis
RoquinimexEffective in treating severe psoriasisPsoriasis patients

Mechanism of Action

The mechanism of action of quinoline-3-carbothioamide involves its interaction with specific molecular targets and pathways. For example, quinoline-3-carboxamides, a related class of compounds, have been shown to activate natural killer cells via the aryl hydrocarbon receptor. This activation enhances the cytotoxicity of natural killer cells and their immunoregulatory functions . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Compound Name Substituents/Modifications Biological Activity Solubility Key References
Quinoline-3-carbothioamide 3-carbothioamide Immunomodulation Moderate
Quinoline-3-carboxamide (e.g., 47 ) 3-carboxamide, 1-pentyl, 4-thioxo Antiproliferative (apoptosis) Low
6-Fluoroquinoline-3-carboxamide 6-fluoro, 3-carboxamide Antiplasmodial High
2-Chloroquinoline-3-carbaldehyde 2-chloro, 3-aldehyde Synthetic intermediate Low

Physicochemical Properties

  • Solubility : Thioamides generally exhibit lower aqueous solubility than carboxamides due to sulfur’s hydrophobicity, though fluorination (e.g., 6-fluoro derivatives) improves solubility .
  • Stability : Thioamides are more prone to oxidation than carboxamides, necessitating stabilizers in pharmaceutical formulations .

Immunomodulation vs. Antiproliferative Effects

This compound’s immunomodulatory role contrasts with carboxamide derivatives’ anticancer activity. For instance, Tsuji et al. (2002) demonstrated that thioamide derivatives suppress pro-inflammatory cytokines, while Abdel-Wahab et al. (2013) linked carboxamide-modified quinolines to apoptosis induction in leukemia cells .

Role of Substituents

  • Chloro and Fluoro Groups: 2-Chloro and 6-fluoro substituents enhance electrophilicity and target binding. For example, 2-chloroquinoline-3-carbaldehyde serves as a precursor for antitubercular agents, while 6-fluoro derivatives improve antiplasmodial activity .
  • Thioamide vs. Carboxamide : The thioamide group’s larger atomic radius and weaker hydrogen-bonding capacity reduce solubility but increase membrane permeability, critical for central nervous system-targeted therapies .

Biological Activity

Quinoline-3-carbothioamide is a sulfur-containing derivative of quinoline that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

This compound features a unique structural configuration that combines the properties of quinoline and thiourea derivatives. It is characterized by a carbothioamide functional group at the 3-position of the quinoline ring. The synthesis of this compound can be achieved through several methods, including:

  • Condensation reactions with thiourea derivatives.
  • Microwave-assisted synthesis , which enhances yield and reduces reaction time.
  • Multi-step synthetic routes that allow for the introduction of various substituents to optimize biological activity.

Biological Activities

This compound exhibits a range of biological activities, making it a promising candidate for pharmaceutical applications. Key findings from recent studies include:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. For example, it has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Antinephritic Activity

A notable study evaluated the antinephritic effects of this compound in animal models. The optimal compound demonstrated strong inhibition of T-cell independent antibody production in mice, indicating its immunomodulatory capabilities. This compound was effective in models of chronic graft-versus-host disease and autoimmune nephritis .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can modulate immune responses by affecting cytokine production and lymphocyte proliferation, thereby reducing inflammation in various models .

Anticancer Potential

Quinoline derivatives, including this compound, have been studied for their cytotoxic effects on cancer cell lines. Some derivatives exhibited promising activity against specific cancer types, highlighting their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of key enzymes involved in inflammatory pathways.
  • Modulation of immune responses , particularly through T-cell activity.
  • Interference with oxidative stress mechanisms in pathogens, enhancing the host's immune response .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Antinephritic Activity : In a controlled experiment involving mice, this compound significantly inhibited antibody production and showed effectiveness in two nephritis models, demonstrating its potential as an immunomodulator .
  • Antimicrobial Efficacy : A series of tests against various bacterial strains showed that this compound could effectively inhibit bacterial growth, suggesting its application in treating infections.

Comparative Analysis

The following table summarizes the biological activities and potential applications of this compound compared to other quinoline derivatives:

Compound NameBiological ActivityNotable Findings
This compoundAntimicrobial, AntinephriticStrong inhibition in nephritis models
Quinoline-3-carboxamideAnticancerPromising cytotoxicity against cancer cell lines
4-QuinolinoneAnti-inflammatoryEffective in reducing inflammation
2-AminoquinolinePrecursor for bioactive compoundsVersatile in medicinal chemistry

Q & A

Basic: What are the recommended synthetic routes for Quinoline-3-carbothioamide, and what analytical techniques confirm its structural integrity?

Methodological Answer:
The synthesis of this compound typically involves cyclocondensation of substituted anilines with β-keto thioamides, followed by purification via column chromatography. Key steps include optimizing reaction conditions (e.g., solvent, temperature, catalyst) to improve yield. Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of thioamide (-C=S) and quinoline ring vibrations .
  • Cross-referencing spectral data with databases like the NIST Chemistry WebBook for consistency .

Basic: How can researchers design initial biological screening assays for this compound?

Methodological Answer:
Initial screening should follow a tiered approach:

In vitro cytotoxicity assays (e.g., MTT or resazurin-based) using cancer cell lines (e.g., HeLa, MCF-7) and normal cell controls.

Enzyme inhibition studies (e.g., kinase or protease assays) based on structural analogs’ known targets.

Dose-response curves to determine IC₅₀ values, ensuring replicates (n ≥ 3) and statistical analysis (ANOVA with post-hoc tests) .

Ethical compliance : Obtain institutional approval for biological materials and adhere to biosafety protocols .

Advanced: What strategies resolve contradictory results in the biological activity of this compound across different experimental models?

Methodological Answer:
Contradictions may arise from variability in cell lines, assay conditions, or compound solubility. Mitigation strategies include:

  • Comparative meta-analysis : Systematically compare protocols (e.g., incubation time, solvent used) across studies to identify confounding variables .
  • Orthogonal validation : Use alternative assays (e.g., flow cytometry vs. fluorescence microscopy) to confirm apoptosis or mechanism of action.
  • Solubility optimization : Test the compound in different vehicles (DMSO, PEG) and measure stability via HPLC to rule out precipitation artifacts .

Advanced: How can computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), focusing on binding affinity and hydrogen bonding patterns.

Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability.

QSAR modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to predict bioactivity .

Validation : Compare computational predictions with experimental IC₅₀ values to refine models .

Methodological: How to formulate research questions about this compound’s structure-activity relationships (SAR)?

Methodological Answer:
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example question: “How do electron-withdrawing substituents at the quinoline C-4 position modulate the thioamide group’s reactivity in enzyme inhibition?”
  • Steps :
    • Review SAR studies of analogous quinoline derivatives to identify gaps.
    • Prioritize substituents (e.g., -NO₂, -CN) for systematic synthesis and testing.
    • Align with broader goals (e.g., drug discovery for resistant infections) .

Methodological: What are best practices for mixed-methods approaches in studying this compound?

Methodological Answer:
A mixed-methods design could integrate:

  • Quantitative : Dose-dependent cytotoxicity data (ANOVA, regression analysis).
  • Qualitative : Semi-structured interviews with researchers to interpret contradictory findings.
  • Integration : Use a convergent parallel design to triangulate results, ensuring thematic analysis (e.g., NVivo software) aligns with statistical outputs .
  • Reporting : Follow SRQR standards for transparency in methodology and data synthesis .

Advanced: How to analyze the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

Computational chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals.

Experimental validation : Synthesize derivatives with varying substituents and compare reaction kinetics (e.g., nucleophilic substitution rates).

Data correlation : Use multivariate analysis to link electronic parameters (Hammett σ values) with bioactivity .

Methodological: How to address ethical considerations in animal studies involving this compound?

Methodological Answer:

  • Ethical approval : Submit protocols to the Institutional Animal Care and Use Committee (IACUC), specifying endpoints, sample sizes, and humane euthanasia methods.
  • 3Rs compliance : Apply Replacement (cell cultures first), Reduction (statistical power analysis), and Refinement (pain management) principles .

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